2-(3-Methylphenyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile
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Overview
Description
2-(3-Methylphenyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a 3-methylphenyl group, a morpholinyl group, and an oxazole ring with a carbonitrile substituent. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the 3-Methylphenyl Group: The 3-methylphenyl group can be introduced via a Friedel-Crafts acylation reaction, where a 3-methylbenzoyl chloride reacts with the oxazole ring.
Attachment of the Morpholinyl Group: The morpholinyl group can be attached through a nucleophilic substitution reaction, where morpholine reacts with an appropriate leaving group on the oxazole ring.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a dehydration reaction of an amide or an aldoxime precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylphenyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the oxazole ring or the phenyl group are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of functionalized derivatives, depending on the nature of the substituents introduced.
Scientific Research Applications
2-(3-Methylphenyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-Methylphenyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity.
Interacting with Receptors: The compound may interact with cellular receptors, triggering signaling pathways that lead to various biological responses.
Modulating Gene Expression: It can influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
2-(3-Methylphenyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
2-(3-Methylphenyl)-5-(piperidin-4-yl)-1,3-oxazole-4-carbonitrile: This compound has a piperidinyl group instead of a morpholinyl group, which may result in different biological activities and chemical properties.
2-(3-Methylphenyl)-5-(morpholin-4-yl)-1,3-thiazole-4-carbonitrile: This compound has a thiazole ring instead of an oxazole ring, which can affect its reactivity and interactions with molecular targets.
2-(3-Methylphenyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carboxamide: This compound has a carboxamide group instead of a carbonitrile group, which may influence its chemical stability and biological activity.
By comparing these compounds, researchers can gain insights into the structure-activity relationships and identify the unique features of this compound that contribute to its specific properties and applications.
Properties
IUPAC Name |
2-(3-methylphenyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-11-3-2-4-12(9-11)14-17-13(10-16)15(20-14)18-5-7-19-8-6-18/h2-4,9H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOQCDBKFDHOSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)N3CCOCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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